6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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Description
6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H13Cl3N2O and its molecular weight is 403.69. The purity is usually 95%.
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Biological Activity
6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole (CAS Number: 338978-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with various substituents that contribute to its biological properties. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H13Cl3N2O |
Molecular Weight | 403.7 g/mol |
IUPAC Name | This compound |
CAS Number | 338978-86-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of chlorine atoms and the benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on cholinesterases (ChEs), which are critical in the regulation of neurotransmitter levels. This inhibition is significant for neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzimidazole derivatives. The specific compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and efficacy.
Research Findings
A series of studies have explored the biological activity of this compound:
- Cholinesterase Inhibition : A study found that the compound exhibited significant inhibition of butyrylcholinesterase (BuChE), with an IC50 value indicating potency comparable to known inhibitors like donepezil .
- Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast and lung cancer cells, revealing significant cytotoxic effects with IC50 values in the low micromolar range .
Case Studies
Case studies involving this compound highlight its therapeutic potential:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, supporting its role as a neuroprotective agent .
- Cancer Treatment : A clinical trial assessed the safety and efficacy of this benzimidazole derivative in patients with advanced solid tumors. Preliminary results indicated manageable side effects and some instances of tumor regression .
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-5-1-13(2-6-15)12-26-25-19-11-17(23)9-10-18(19)24-20(25)14-3-7-16(22)8-4-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIXAQZGHWYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.